Dysprosium acetylacetonate

Description

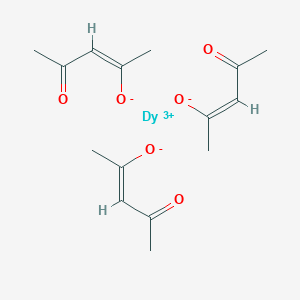

Structure

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFBAJHTAGCGOH-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Dy+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Dy+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21DyO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045404 | |

| Record name | Dysprosium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14637-88-8 | |

| Record name | Dysprosium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dysprosium acetylacetonate chemical formula and structure

An In-Depth Technical Guide to Dysprosium Acetylacetonate: Synthesis, Structure, and Applications

Introduction

Dysprosium(III) acetylacetonate, a coordination compound of the rare earth element dysprosium, stands as a pivotal precursor and functional material in contemporary chemical research. This guide offers a comprehensive overview tailored for researchers and professionals in materials science and drug development. The unique magnetic and luminescent properties of the dysprosium(III) ion, effectively encapsulated by the acetylacetonate ligands, make this compound a subject of intense study. Its solubility in organic solvents further enhances its utility as a catalyst and a precursor for advanced materials via non-aqueous routes.[1][2] This document delves into the core aspects of its chemical identity, molecular architecture, synthesis protocols, and key applications, providing a foundational understanding for its use in cutting-edge research.

Chemical Identity and Molecular Structure

This compound is a metalorganic compound that primarily exists as a tris-chelate complex.[1] The acetylacetonate anion (acac⁻), derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, binding to the central dysprosium(III) ion through two oxygen atoms to form a stable six-membered chelate ring.[2]

Chemical Formula and Nomenclature:

-

Systematic IUPAC Name : Tris[(Z)-4-oxopent-2-en-2-olato-κ²O,O′]dysprosium(III)[3]

-

Common Names : Dysprosium(III) acetylacetonate, Tris(acetylacetonato)dysprosium(III), Dy(acac)₃[3][4]

-

Anhydrous Formula : C₁₅H₂₁DyO₆[3]

-

Hydrated Formula : Dy(C₅H₇O₂)₃·nH₂O (hydrated forms are common, with n typically being 2 or 3)[3][4]

Coordination Geometry and Structure:

The coordination environment of the dysprosium(III) ion in its acetylacetonate complex is not fully saturated by the three bidentate ligands, leading to the frequent incorporation of solvent molecules, most commonly water, into the primary coordination sphere.[1]

In the well-characterized dihydrate form, [Dy(acac)₃(H₂O)₂], the central dysprosium ion is eight-coordinated.[1] It is bonded to six oxygen atoms from the three acetylacetonate ligands and two oxygen atoms from two water molecules.[1] This arrangement results in a coordination polyhedron that is typically described as a distorted square antiprism.[1] This specific geometry is crucial as it influences the magnetic anisotropy of the complex, a key factor in its application in single-molecule magnets (SMMs).[5] The anhydrous form is stable in a dry atmosphere, but it readily forms hydrates in the presence of moisture.[3][6][7]

Caption: Schematic structure of [Dy(acac)₃(H₂O)₂].

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired purity, scale, and available starting materials.

A. Direct Reaction Method

This is a straightforward approach involving the reaction of dysprosium metal, or its hydride, directly with acetylacetone.[1][3][4] The underlying principle is the acidic nature of the β-diketonate's methylene protons, which can be displaced by a reactive metal.

Experimental Protocol:

-

Reagent Preparation : Suspend dysprosium(III) oxide (Dy₂O₃) in a suitable solvent such as ethanol or methanol.

-

Reaction Initiation : Add a stoichiometric excess of acetylacetone (Hacac) to the suspension. The reaction is typically performed under reflux to ensure completion.

-

pH Adjustment : A base, such as ammonia or sodium hydroxide, is often added dropwise to facilitate the deprotonation of acetylacetone and drive the reaction forward by neutralizing the formed acid.

-

Isolation : Upon cooling, the product, Dy(acac)₃·nH₂O, precipitates from the solution.

-

Purification : The precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove excess acetylacetone, and dried under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.

Causality : The use of a base is critical to shift the equilibrium towards the formation of the acetylacetonate anion, which readily chelates with the Dy³⁺ ions. Refluxing provides the necessary activation energy for the reaction between the solid dysprosium precursor and the ligand.

B. Electrochemical Synthesis

An alternative method involves the electrolysis of an acetylacetone solution using a dysprosium metal anode.[8] This technique can yield high-purity products and avoids the use of basic reagents.

Experimental Protocol:

-

Electrolyte Preparation : Prepare a solution of acetylacetone in a polar organic solvent, typically ethanol.

-

Electrolytic Cell Setup : Use a dysprosium metal rod as the sacrificial anode and a platinum wire as the cathode.

-

Electrolysis : Apply a constant current between the electrodes. At the anode, dysprosium metal is oxidized to Dy³⁺ ions, which then react with the acetylacetone in the electrolyte.

-

Product Formation : The initial product is often a solvated adduct, such as Dy(acac)₃·EtOH·0.5Hacac.[3]

-

Isolation and Conversion : The adduct is isolated, and subsequent heating can be used to remove the solvated ethanol and excess acetylacetone, yielding the anhydrous or hydrated Dy(acac)₃.[3][6][7][8]

Causality : The electrochemical potential provides the driving force for the oxidation of the dysprosium anode. The in-situ generation of Dy³⁺ ions in the presence of the ligand allows for the controlled formation of the complex without the need for additional reagents.

Caption: Comparative workflow for the synthesis of Dy(acac)₃.

Physicochemical Properties and Characterization

The utility of this compound in various applications is dictated by its distinct physical and chemical properties.

| Property | Value / Description | Reference(s) |

| Appearance | Yellow or off-white crystalline powder | [3][4][9] |

| Molecular Weight | 459.83 g/mol (anhydrous) | [3][9][10] |

| Melting Point | 125-130 °C | [4][9] |

| Solubility | Soluble in many organic solvents; insoluble in water. | [1][2] |

| Chemical Stability | The anhydrous form is stable in dry air; readily forms hydrates in humid environments. | [3][6][7] |

| Magnetic Behavior | Paramagnetic, characteristic of lanthanide complexes. | [4] |

Characterization Techniques:

-

Thermogravimetric Analysis (TGA) : TGA is crucial for determining the thermal stability and composition of this compound, particularly its hydration state. A typical TGA curve for a hydrated sample shows an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the acetylacetonate ligands at higher temperatures. The final residue at high temperatures (e.g., >600 °C) is typically dysprosium(III) oxide (Dy₂O₃).[11] This allows for the quantitative determination of the initial water content and confirmation of the compound's stoichiometry.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the acetylacetonate ligand to the dysprosium ion. Characteristic vibrational bands for the C=O and C=C bonds in the chelate ring are observed, which are shifted compared to free acetylacetone, indicating complex formation.

-

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry of the dysprosium ion.[1][3] This technique was used to confirm the eight-coordinate, distorted square antiprismatic geometry of the dihydrate form.[1]

-

Magnetic Susceptibility Measurements : These measurements are essential for studying the magnetic properties of the complex, particularly in the context of single-molecule magnet research.[11]

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of advanced scientific research.

-

Catalysis : Like many metal acetylacetonates, Dy(acac)₃ can act as a Lewis acid catalyst in various organic reactions.[4] It has been used to catalyze addition reactions.[3] Its solubility in organic media is a significant advantage for its use in homogeneous catalysis.[2]

-

Materials Science Precursor : this compound is a key precursor in materials synthesis.[6][7] Its volatility and clean decomposition make it suitable for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes to create thin films of dysprosium-containing materials for optical and electronic applications.[2][7][10] It is also used in the synthesis of high-performance permanent magnets, where dysprosium is a critical component.[6][7]

-

Molecular Magnetism : The high magnetic moment of the Dy³⁺ ion makes its complexes, including Dy(acac)₃, prime candidates for the design of single-molecule magnets (SMMs).[1] SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, a property that could be exploited in high-density data storage and quantum computing.[5] Research has shown that [Dy(acac)₃(H₂O)₂] was one of the first single-ion lanthanide complexes reported to show SMM behavior.[5]

Conclusion

Dysprosium(III) acetylacetonate is a versatile coordination compound with a rich structural chemistry and a wide range of applications. Its synthesis is well-established, and its properties make it an invaluable tool for researchers. From catalyzing organic reactions to serving as a building block for advanced magnetic and optical materials, Dy(acac)₃ continues to be a compound of significant scientific interest. A thorough understanding of its synthesis, structure, and characterization is fundamental for harnessing its full potential in the development of next-generation technologies.

References

-

This compound - Wikipedia. [Link]

-

Electrochemical synthesis of acetylacetonate dysprosium(3) complex and its thermolysis. [Link]

-

Electrochemical synthesis and thermolysis of acetylaceonate dysprosium (III) complex (Journal Article) | OSTI.GOV. [Link]

-

Dysprosium(III) acetylacetonate hydrate | Tris(2,4-pentanedionato)dysprosium - Ereztech. [Link]

-

Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030. [Link]

-

This compound | AMERICAN ELEMENTS ®. [Link]

-

Dysprosium(III) acetylacetonate hydrate | Tris(2,4-pentanedionato)dysprosium - Ereztech. [Link]

-

Global this compound Market Research Report 2024. [Link]

-

Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation - MDPI. [Link]

-

Dysprosium Acetylacetonato Single-Molecule Magnet Encapsulated in Carbon Nanotubes. [Link]

-

Dysprosium(III) Complexes with Square-Antiprism Configuration Featuring Mononuclear Single-molecule Magnet Behaviours Based on Different β-diketonate Ligands and Auxiliary Ligands | Request PDF - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Tris(acetylacetonyl)dysprosium trihydrate (18716-76-2) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030 [qyresearch.in]

- 7. This compound Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2024 [reports.valuates.com]

- 8. Electrochemical synthesis and thermolysis of acetylaceonate dysprosium (III) complex (Journal Article) | OSTI.GOV [osti.gov]

- 9. Dysprosium III acetylacetonate Less Price High Purity Worldwide Shipping [nanoshel.com]

- 10. strem.com [strem.com]

- 11. mdpi.com [mdpi.com]

Physical and chemical properties of Dysprosium(III) acetylacetonate

An In-Depth Technical Guide to Dysprosium(III) Acetylacetonate

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Dysprosium(III) acetylacetonate, a coordination compound of significant interest in materials science, catalysis, and drug development. The content herein is curated for researchers, scientists, and professionals seeking a detailed understanding of this versatile lanthanide complex.

Compound Identification and Nomenclature

Dysprosium(III) acetylacetonate is a coordination complex centered around the rare earth element dysprosium. The acetylacetonate (acac) ligand, derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, binding to the dysprosium ion through its two oxygen atoms to form a stable chelate ring.[1]

-

Systematic IUPAC Name: Tris[(Z)-4-oxopent-2-en-2-olato-κ2O,O′]dysprosium(III)[2]

-

Common Names: Dysprosium(III) 2,4-pentanedionate, Tris(acetylacetonato)dysprosium(III)[2][3]

-

Chemical Formula: The anhydrous form is represented as C₁₅H₂₁DyO₆.[2] However, it frequently exists in various hydrated forms, such as Dy(C₅H₇O₂)₃·nH₂O.[2][3] The trihydrate and dihydrate are common forms.[3][4]

Physicochemical Properties: A Summary

The physical and chemical characteristics of Dysprosium(III) acetylacetonate are pivotal to its application. These properties can be influenced by the degree of hydration and the presence of other solvated molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁DyO₆ (anhydrous) | [2][3] |

| Molecular Weight | 459.827 g/mol (anhydrous) | [2][3] |

| Appearance | Yellow or colorless crystalline powder | [2][4][5] |

| Melting Point | 125-130 °C (for the trihydrate) | [3] |

| Solubility | Soluble in various organic solvents | [1][4] |

| Stability | The anhydrous form is stable in a dry atmosphere but forms hydrates in humid air.[2][3] | [2][3] |

Synthesis and Structural Elucidation

The synthesis and structural characteristics of Dysprosium(III) acetylacetonate are well-documented, revealing a versatile coordination chemistry.

Synthetic Methodologies

Several methods are employed for the preparation of this complex, with the choice often depending on the desired purity and form (anhydrous vs. hydrated).

-

Direct Reaction: This common method involves the reaction of dysprosium metal, its hydride, or its oxide with acetylacetone.[2][3] For instance, dysprosium oxide can be treated with acetic acid to form the acetate, which can then be reacted.[6]

-

Electrochemical Synthesis: An alternative route involves the electrolysis of an ethanol solution of acetylacetone using a dysprosium anode.[2][3][7] This can yield solvated complexes like Dy(acac)₃·EtOH·0.5Hacac, which upon heating, produce the anhydrous form.[2][7]

Experimental Protocol: Electrochemical Synthesis

-

Setup: A dysprosium metal anode is placed in an electrochemical cell containing an ethanolic solution of acetylacetone (Hacac).

-

Electrolysis: A current is applied, leading to the oxidation of the dysprosium anode and its reaction with the acetylacetone in the solution.

-

Product Formation: The complex Dy(acac)₃·(EtOH)·0.5(Hacac) is formed in the solution.

-

Isolation: The product is isolated from the solution.

-

Thermal Treatment: The isolated complex is heated to successively remove the coordinated acetylacetone and ethanol, yielding Dy(acac)₃·(EtOH) and finally the anhydrous Dy(acac)₃.[7]

Crystal Structure and Coordination

The crystal structure of Dysprosium(III) acetylacetonate is highly dependent on the presence of solvent molecules, leading to various solvatomorphs.[4]

-

Coordination Environment: The Dy³⁺ ion is typically coordinated by the six oxygen atoms from the three bidentate acetylacetonate ligands.[3][4] The coordination sphere is often completed by additional ligands, commonly water or other solvent molecules.[4]

-

Hydrated Forms: The dihydrate, [Dy(acac)₃(H₂O)₂], is a well-characterized form.[2][4] In this structure, the dysprosium ion is eight-coordinated, with a geometry described as a distorted square antiprism.[4]

-

Ancillary Ligands: The coordinatively unsaturated nature of the [Dy(acac)₃] unit allows for the addition of other neutral ligands (L), such as 1,10-phenanthroline, leading to complexes of the general formula [Dy(acac)₃(L)ₓ].[4] This versatility is crucial for tuning the compound's properties.

Spectroscopic and Thermal Properties

A suite of analytical techniques is used to characterize Dysprosium(III) acetylacetonate and understand its behavior under different conditions.

-

Infrared (IR) Spectroscopy: FTIR spectra are used to confirm the coordination of the acetylacetonate ligand to the dysprosium ion.[8]

-

UV-Vis Spectroscopy: The absorption spectra show bands characteristic of the α,β-conjugated carbonyl group within the acetylacetonate ligand.[9]

-

Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the complex and its decomposition pathway.[7] For hydrated forms, initial weight loss corresponds to the removal of water molecules. At higher temperatures, the organic ligands decompose, often leaving behind dysprosium oxide (Dy₂O₃) as the final residue.[10] The presence of dysprosium can enhance the thermal stability of materials it is doped into.[11]

Luminescence and Magnetic Properties

The unique electronic configuration of the Dy³⁺ ion ([Xe] 4f⁹) imparts interesting photophysical and magnetic properties to its complexes.

Luminescent Properties

Dysprosium(III) complexes are known for their characteristic luminescence.

-

Emission Spectrum: Upon excitation, typically with UV light, Dy³⁺ ions exhibit sharp emission bands.[12] The primary transitions are from the ⁴F₉/₂ excited state to lower-lying ⁶Hⱼ states, resulting in emissions in the visible region, particularly a strong yellow emission (⁴F₉/₂ → ⁶H₁₃/₂) and a blue emission (⁴F₉/₂ → ⁶H₁₅/₂).[12] The combination of these emissions can result in near-white light.[12]

-

Antenna Effect: The acetylacetonate ligand can act as an "antenna," efficiently absorbing UV energy and transferring it to the central Dy³⁺ ion, which then luminesces.[4][8] This sensitization is crucial for enhancing the emission intensity.

-

Applications in Thermometry: The temperature-sensitive nature of the luminescence makes these complexes potential candidates for non-invasive luminescent thermometry.[4]

Magnetic Properties

Dysprosium and its compounds are known for their exceptional magnetic properties.[1][13]

-

Paramagnetism: Dysprosium(III) acetylacetonate exhibits paramagnetic behavior due to the unpaired electrons in the 4f shell of the Dy³⁺ ion.[3]

-

Single-Molecule Magnets (SMMs): There is significant research interest in using Dysprosium(III) acetylacetonate and its derivatives as single-molecule magnets.[4] SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, making them promising for high-density data storage and quantum computing. The coordination environment of the Dy³⁺ ion plays a critical role in determining the SMM properties.[4]

Applications in Research and Development

The distinct properties of Dysprosium(III) acetylacetonate make it a valuable compound in several fields.

-

Catalysis: It can be used as a catalyst in organic synthesis, for example, in the addition reaction of norbornene and carbon tetrachloride.[2]

-

Materials Science: It serves as a precursor for the synthesis of advanced materials.

-

Heterometallic Complexes: The [Dy(acac)₃] unit can act as a "metalloligand" to coordinate with other transition metal ions, forming heterometallic complexes with novel magnetic and optical properties.[3][4]

-

Luminescent Materials: Its luminescent properties are exploited in the development of materials for optoelectronics and bio-imaging.[4]

-

Dopant for Nanomaterials: The complex has been encapsulated in multi-walled carbon nanotubes to create hybrid materials with tunable magnetic properties.[10]

-

-

Nuclear Applications: Dysprosium's high thermal neutron absorption cross-section makes its compounds, including the acetylacetonate, of interest for applications in nuclear reactor control rods.[13]

Safety and Handling

Dysprosium(III) acetylacetonate is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[14] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

-

Wikipedia. Dysprosium acetylacetonate. [Link]

-

International Nuclear Information System (INIS). Electrochemical synthesis of acetylacetonate dysprosium(3) complex and its thermolysis. [Link]

-

OSTI.GOV. Electrochemical synthesis and thermolysis of acetylaceonate dysprosium (III) complex (Journal Article). [Link]

-

American Elements. This compound. [Link]

-

MDPI. Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation. [Link]

-

Semantic Scholar. New Solvate Polymorphs of Lanthanide Trisacetylacetonates: Crystal Structures of [Ln(acac)3(H2O)2] · Solv (Ln = Eu, Dy; Solv = Thf, H2O + EtOH, MeOH). [Link]

-

Royal Society of Chemistry. A study on the near-infrared luminescent properties of xerogel materials doped with dysprosium complexes. [Link]

-

ResearchGate. Absorption spectra of the three dysprosium complexes in diluted (2 × 10.... [Link]

-

MDPI. Dysprosium Acetylacetonato Single-Molecule Magnet Encapsulated in Carbon Nanotubes. [Link]

-

IONiC / VIPEr. Luminescence Properties of a Dysprosium(III) Complex. [Link]

-

Wikipedia. Dysprosium(III) acetate. [Link]

-

DTU Research Database. Synthesis and Thermal decomposition study of Dysprosium Trifluoroacetate. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) plots of the POM@Dy‐PDA. Dy, dysprosium. [Link]

-

Ereztech. Dysprosium(III) acetylacetonate hydrate | Tris(2,4-pentanedionato)dysprosium. [Link]

-

Royal Society of Chemistry. Dysprosium(iii) complexes as potential near-white light emitters: a comprehensive study on the influence of coordination environment. [Link]

-

ChemRxiv. Thermo gravimetric analysis of Dysporsium doped enhanced Platinum oxide. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tris(acetylacetonyl)dysprosium trihydrate (18716-76-2) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dysprosium(III) acetylacetonate hydrate (99.9%-Dy) (REO) [cymitquimica.com]

- 6. Dysprosium(III) acetate - Wikipedia [en.wikipedia.org]

- 7. Electrochemical synthesis and thermolysis of acetylaceonate dysprosium (III) complex (Journal Article) | OSTI.GOV [osti.gov]

- 8. A study on the near-infrared luminescent properties of xerogel materials doped with dysprosium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Dysprosium( iii ) complexes as potential near-white light emitters: a comprehensive study on the influence of coordination environment - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00632E [pubs.rsc.org]

- 13. Dysprosium III acetylacetonate Less Price High Purity Worldwide Shipping [nanoshel.com]

- 14. Dysprosium(III) acetylacetonate hydrate | Tris(2,4-pentanedionato)dysprosium | C15H21DyO6 - Ereztech [ereztech.com]

Introduction: The Significance of Anhydrous Dy(acac)₃

An In-Depth Technical Guide to the Synthesis of Anhydrous Dysprosium(III) Acetylacetonate

Abstract: This technical guide provides a comprehensive overview of the synthesis of anhydrous Dysprosium(III) acetylacetonate (Dy(acac)₃), a key organometallic precursor for advanced materials in magnetics, optics, and catalysis. The document details two primary synthesis methodologies: the common aqueous precipitation route followed by a critical dehydration step, and a direct synthesis approach in a non-aqueous medium. Emphasis is placed on the causality behind experimental choices, ensuring protocols are self-validating and reproducible. This guide is intended for researchers and professionals in chemistry, materials science, and drug development who require a practical, in-depth understanding of the preparation of this high-purity, air-sensitive compound. Key characterization techniques and best practices for handling and storage are also discussed.

Dysprosium(III) acetylacetonate, with the chemical formula C₁₅H₂₁DyO₆, is a coordination complex wherein a central Dysprosium(III) ion is chelated by three acetylacetonate (acac) ligands.[1][2] The acetylacetonate anion binds to the metal cation through its two oxygen atoms, forming a stable six-membered chelate ring.[2] This structure imparts solubility in organic solvents, a crucial property for its application in various deposition and synthesis techniques.[2]

Dysprosium itself possesses the highest magnetic strength of any element, along with holmium, making its compounds highly valuable.[2] Consequently, Dy(acac)₃ serves as a vital precursor in the fabrication of advanced materials, including:

-

High-Performance Magnets: As a source of dysprosium for permanent magnets used in electric vehicles and wind turbines.[3][4]

-

Optical Materials: For the creation of thin-film optical coatings.[4]

-

Catalysis: It can be used to catalyze organic reactions, such as the addition reaction of norbornene and carbon tetrachloride.[5]

A significant challenge in the synthesis of Dy(acac)₃ is its propensity to form stable hydrates (Dy(acac)₃·nH₂O) in the presence of moisture.[3][5] For many applications, particularly in chemical vapor deposition (CVD) and non-aqueous solution processing, the presence of water is detrimental. Therefore, the successful synthesis of the anhydrous form is a critical objective. This guide focuses on methodologies to achieve this goal.

Synthesis Methodologies: A Comparative Approach

The synthesis of anhydrous Dy(acac)₃ can be broadly approached via two distinct pathways: the formation of a hydrated intermediate followed by dehydration, or direct synthesis in a non-aqueous environment.

Method A: Aqueous Precipitation and Thermal Dehydration

This is the most common and accessible method, utilizing readily available dysprosium salts. The process is bifurcated into the synthesis of the hydrated complex and its subsequent, crucial dehydration.

This step involves the reaction of a soluble dysprosium salt with acetylacetone in an aqueous solution. The pH is carefully controlled with a base (e.g., ammonia or sodium hydroxide) to deprotonate acetylacetone into its nucleophilic enolate form, which then chelates the Dy³⁺ ion.

Protocol Steps:

-

Dissolution: Dissolve a stoichiometric amount of a dysprosium salt (e.g., DyCl₃·6H₂O or Dy(NO₃)₃·xH₂O) in deionized water.

-

Ligand Preparation: In a separate vessel, mix a slight excess (e.g., 3.3 equivalents) of acetylacetone (Hacac) with water or an alcohol like ethanol to improve miscibility.

-

Reaction & Precipitation: Slowly add the dysprosium salt solution to the acetylacetone mixture under vigorous stirring.

-

pH Adjustment: Gradually raise the pH of the solution to between 6.0 and 7.0 by dropwise addition of a base (e.g., 2M NH₄OH). This deprotonation of acetylacetone is the driving force for the chelation reaction. A precipitate of hydrated Dy(acac)₃ will form.

-

Digestion: Continue stirring the resulting slurry for 1-2 hours, sometimes with gentle heating (~50-60°C), to ensure complete reaction and improve the crystallinity of the product.

-

Isolation & Washing: Isolate the precipitate by vacuum filtration. Wash the product multiple times with deionized water to remove unreacted salts and excess base, followed by a final wash with a small amount of a non-polar solvent like diethyl ether to displace water and facilitate drying.

-

Preliminary Drying: Dry the product in a desiccator over a drying agent or in a low-temperature oven (~50-60°C) to yield the hydrated complex, typically a trihydrate.[1]

Causality and Expertise:

-

Why excess acetylacetone? To ensure the complete complexation of the dysprosium ions and shift the reaction equilibrium towards the product.

-

Why pH control? Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. The enol form is acidic and must be deprotonated to form the acetylacetonate anion, which is the active chelating agent. Insufficiently high pH leads to incomplete reaction, while excessively high pH can cause the precipitation of dysprosium hydroxide.

-

Why "digest" the precipitate? This process, known as Ostwald ripening, allows smaller, less stable crystals to dissolve and redeposit onto larger, more perfect crystals, resulting in a purer, more easily filterable product.

This is the most critical step and requires careful control to remove coordinated water without causing thermal decomposition of the complex. The anhydrous form is stable in a dry atmosphere but will readily re-form a hydrate in humid air.[5]

Protocol Steps:

-

Setup: Place the finely ground hydrated Dy(acac)₃ powder in a Schlenk flask or a suitable vacuum-rated vessel.

-

Vacuum Application: Connect the vessel to a high-vacuum line (≤0.1 torr) equipped with a cold trap to collect the evolved water.

-

Thermal Program: While under vacuum, gradually heat the sample. A typical procedure involves holding the temperature at specific plateaus to remove water in stages. For related lanthanide acetylacetonates, heating to 150°C under vacuum is effective.[6][7]

-

Hold at 80-90°C for 2-3 hours.

-

Slowly increase temperature to 140-150°C and hold for an additional 4-6 hours, or until no more water is observed collecting in the cold trap.

-

-

Cooling and Storage: Cool the vessel to room temperature under vacuum before backfilling with an inert gas such as nitrogen or argon.

-

Handling: Transfer the resulting anhydrous, pale yellow powder to a glovebox for storage and handling to prevent rehydration.[2]

Trustworthiness and Self-Validation:

-

The success of the dehydration can be validated by Thermogravimetric Analysis (TGA), which should show no significant mass loss corresponding to water below 150°C on the anhydrous sample.

-

Comparing the IR spectrum of the product before and after dehydration provides clear validation. The broad O-H stretching band of water (around 3200-3500 cm⁻¹) present in the hydrated sample should be absent in the anhydrous product.

Method B: Direct Synthesis in Non-Aqueous Media

This method aims to produce the anhydrous complex directly, avoiding the challenging dehydration step. It involves reacting a dysprosium source with acetylacetone in an organic solvent under anhydrous conditions.

Protocol Steps:

-

Reactant Preparation: Use an anhydrous dysprosium source. While dysprosium metal or dysprosium hydride can be used, they are highly reactive.[4][5] A more practical approach is to use anhydrous dysprosium(III) chloride (DyCl₃), which can be purchased or prepared by dehydrating the hexahydrate with thionyl chloride.

-

Solvent and Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend anhydrous DyCl₃ in a dry, non-protic solvent like tetrahydrofuran (THF) or ethanol.

-

Ligand Addition: Add 3 equivalents of acetylacetone to the suspension.

-

Deprotonation: Add a non-aqueous base, such as sodium methoxide or triethylamine, to deprotonate the acetylacetone. The reaction will form the Dy(acac)₃ complex and a salt byproduct (e.g., NaCl or Et₃NHCl).

-

Reaction: Reflux the mixture for several hours to ensure the reaction goes to completion.

-

Isolation: After cooling, the salt byproduct is removed by filtration under inert conditions. The solvent is then removed from the filtrate under vacuum to yield the crude anhydrous Dy(acac)₃.

-

Purification: The product can be further purified by recrystallization or sublimation.

Expertise and Causality:

-

Why a non-aqueous base? To avoid introducing water, which would lead to the formation of the hydrated complex.

-

Why reflux? To provide the necessary activation energy and increase the reaction rate between the solid dysprosium salt and the acetylacetonate ligand.

-

Challenges: This method is more technically demanding due to the strict requirement for anhydrous conditions and inert atmosphere techniques. The purity of the final product depends on the effective removal of the salt byproduct.

Quantitative Data Summary

The following table summarizes typical parameters for the aqueous synthesis method. Yields are highly dependent on the precise control of pH and washing steps.

| Parameter | Value | Rationale / Notes |

| Reactants | ||

| DyCl₃·6H₂O | 1.0 equivalent | Source of Dysprosium(III) ions. |

| Acetylacetone | 3.1 - 3.3 equivalents | Slight excess ensures complete reaction. |

| Base (e.g., NH₄OH) | As needed | To achieve target pH of 6.0-7.0. |

| Reaction Conditions | ||

| Temperature | 25 - 60 °C | Gentle heating can improve precipitate quality. |

| Reaction Time | 1 - 3 hours | For complete precipitation and digestion. |

| Dehydration Conditions | ||

| Vacuum | ≤ 0.1 torr | Essential to lower the boiling point of water. |

| Temperature | 140 - 150 °C | Sufficient to remove coordinated water without decomposition.[6][7] |

| Expected Yield | 70 - 85% | Based on initial dysprosium salt. Losses occur during filtration and transfers. |

Characterization and Quality Control

Confirming the synthesis of the anhydrous product is paramount. A combination of analytical techniques should be employed.

-

Thermogravimetric Analysis (TGA): This is the definitive method to confirm the absence of water. The TGA thermogram of anhydrous Dy(acac)₃ should show thermal stability up to its decomposition temperature, without the characteristic mass loss step below 150°C that corresponds to the loss of water molecules in the hydrated form.

-

Infrared (IR) Spectroscopy: As mentioned, the disappearance of the broad O-H stretching band (3200-3500 cm⁻¹) is a key indicator of successful dehydration. Additionally, the characteristic C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand should be observed around 1500-1600 cm⁻¹.

-

Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H) and dysprosium content, verifying the formula C₁₅H₂₁DyO₆.

Safety, Handling, and Storage

-

Reagents: Acetylacetone is flammable and a skin irritant. Dysprosium salts are moderately toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous Product: Anhydrous Dy(acac)₃ is moisture-sensitive.[5] All handling and storage must be conducted under an inert atmosphere (e.g., in an argon- or nitrogen-filled glovebox). It should be stored in a tightly sealed container within a desiccator or glovebox.

Conclusion

The synthesis of anhydrous Dysprosium(III) acetylacetonate is a multi-step process that demands careful attention to reaction conditions and, most critically, the complete removal of coordinated water. The aqueous precipitation method is robust and accessible, but its success hinges on a well-controlled thermal dehydration step under high vacuum. Direct synthesis in non-aqueous media offers an alternative but requires more stringent anhydrous and inert atmosphere techniques. Proper characterization using TGA and IR spectroscopy is essential to validate the final product's anhydrous nature, ensuring its suitability for high-tech applications in materials science and catalysis.

References

-

Wikipedia. Dysprosium acetylacetonate. Link

-

Nanoshel. Dysprosium III acetylacetonate Less Price High Purity Worldwide Shipping. Link

-

Witt, J. R., & Onstott, E. I. (1962). PREPARATION OF ANHYDROUS LANTHANON ACETATES BY DESOLVATION. OSTI.GOV. Link

-

Fajardo, M., et al. (2018). Ready Access to Anhydrous Anionic Lanthanide Acetates by Using Imidazolium Acetate Ionic Liquids as the Reaction Medium. National Center for Biotechnology Information. Link

-

Vulcanchem. Tris(acetylacetonyl)dysprosium trihydrate. Link

-

Wikipedia. Lanthanum acetylacetonate. Link

-

Industry Research Co. (2024). Global this compound Market Insights. Link

-

American Elements. This compound. Link

-

LinkedIn. (2024). Global this compound Market Research Report 2024. Link

-

Google Patents. Method for producing acetylacetonate from a hydrated or anhydrous chemical element. Link

-

Yamashita, M., et al. (2018). Dysprosium Acetylacetonato Single-Molecule Magnet Encapsulated in Carbon Nanotubes. MDPI. Link

-

Richardson, M. F., Wagner, W. F., & Sands, D. E. (1968). Anhydrous and hydrated rare earth acetylacetonates and their infrared spectra. Inorganic Chemistry. Link

-

Kostyuk, N. N., et al. (1995). Electrochemical synthesis and thermolysis of acetylaceonate dysprosium (III) complex. OSTI.GOV. Link

Sources

- 1. Tris(acetylacetonyl)dysprosium trihydrate (18716-76-2) for sale [vulcanchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030 [qyresearch.in]

- 4. This compound Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2024 [reports.valuates.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. PREPARATION OF ANHYDROUS LANTHANON ACETATES BY DESOLVATION (Journal Article) | OSTI.GOV [osti.gov]

- 7. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Preparation of Dysprosium Acetylacetonate Hydrate

This guide provides a comprehensive overview of the synthesis, characterization, and underlying scientific principles for the preparation of dysprosium acetylacetonate hydrate, a significant coordination compound with diverse applications in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this lanthanide complex.

Introduction: The Significance of Dysprosium and Its Coordination Chemistry

Dysprosium (Dy), a rare earth element, is distinguished by its remarkable magnetic properties, making it a critical component in the development of high-performance permanent magnets used in clean energy technologies like electric vehicle motors and wind turbines.[1] The coordination chemistry of dysprosium is rich and varied, with the trivalent Dy(III) ion readily forming stable complexes with a range of ligands. These complexes are of significant interest due to their unique magnetic, luminescent, and catalytic properties.[2]

Among the various ligands, acetylacetonate (acac), a β-diketonate, is particularly effective in forming stable chelate rings with metal ions. The resulting this compound complex, often in its hydrated form, serves as a vital precursor for the synthesis of advanced materials and as a catalyst in organic reactions.[3][4]

The Acetylacetonate Ligand: A Versatile Building Block

Acetylacetone (2,4-pentanedione) is a β-diketone that exists in equilibrium with its enol tautomer. The deprotonated enol form, acetylacetonate, acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[5] This chelation significantly enhances the thermodynamic stability of the resulting metal complex. The versatility of the acetylacetonate ligand allows for the synthesis of a wide array of metal acetylacetonate complexes with diverse physical and chemical properties.

Synthesis of this compound Hydrate: A Methodical Approach

The preparation of this compound hydrate, Dy(C₅H₇O₂)₃·nH₂O, can be achieved through several synthetic routes. The most common and straightforward method involves the reaction of a dysprosium salt with acetylacetone in a suitable solvent system.[6] The choice of solvent and the control of pH are critical parameters that influence the yield and purity of the final product.

Underlying Principles of Synthesis

The fundamental reaction involves the deprotonation of acetylacetone by a base, followed by the coordination of the resulting acetylacetonate anion to the Dy(III) ion. The general reaction is as follows:

Dy³⁺ + 3 CH₃COCH₂COCH₃ + 3 OH⁻ → Dy(CH₃COCHCOCH₃)₃ + 3 H₂O

The equilibrium of this reaction is driven to the right by the formation of the stable this compound complex and the removal of protons from the solution. The hydrate form is readily obtained when the synthesis is carried out in aqueous or mixed aqueous-organic media.[7]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound hydrate, adapted from established procedures.[8][9]

Materials and Reagents:

-

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) or Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Ammonia solution (NH₄OH), ~25%

-

Ethanol (C₂H₅OH)

-

Deionized water

Procedure:

-

Preparation of the Dysprosium Salt Solution: Dissolve a stoichiometric amount of the dysprosium salt (e.g., 1.0 g of DyCl₃·6H₂O) in a mixture of deionized water and ethanol. The use of an alcohol co-solvent can improve the solubility of the resulting complex.

-

Preparation of the Acetylacetonate Solution: In a separate beaker, mix a slight excess of acetylacetone (typically a 3:1 molar ratio to the dysprosium salt) with deionized water.

-

pH Adjustment and Reaction: Slowly add ammonia solution to the acetylacetone solution with constant stirring until a pH of approximately 6-7 is reached. This deprotonates the acetylacetone to form the acetylacetonate anion.

-

Complexation: Add the dysprosium salt solution dropwise to the acetylacetonate solution with vigorous stirring. A precipitate of this compound hydrate will begin to form. The reaction is often exothermic.[9]

-

Crystallization and Isolation: Continue stirring the mixture for a period to ensure complete reaction. The resulting suspension can be gently warmed to promote crystallization.

-

Filtration and Washing: Isolate the product by vacuum filtration. Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts. A final wash with a small amount of cold ethanol can aid in drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid the loss of coordinated water molecules.

The resulting product is typically an off-white or pale yellow crystalline powder.[6][10]

Alternative Synthetic Routes

Other methods for preparing this compound include:

-

Direct Reaction: The reaction of dysprosium metal or dysprosium hydride directly with acetylacetone.[1][7]

-

Electrochemical Synthesis: Electrolysis using a dysprosium cathode in an ethanol solution of acetylacetone can yield an alcohol adduct of this compound, which can then be converted to the desired product.[6][7]

Characterization of this compound Hydrate

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the dysprosium ion. Key vibrational bands to observe include:

-

The absence of the broad O-H stretching band from the enol form of free acetylacetone.

-

The appearance of new bands corresponding to the Dy-O stretching vibrations, typically in the lower frequency region (around 400-600 cm⁻¹).[11]

-

Shifts in the C=O and C=C stretching vibrations of the acetylacetonate ligand upon coordination to the metal center.[12]

-

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound hydrate in a suitable solvent will show characteristic absorption bands arising from the π-π* transitions of the conjugated system in the acetylacetonate ligand.[13]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the complex and to quantify the number of water molecules of hydration.[14] A typical TGA curve for a hydrated complex will show an initial weight loss step corresponding to the removal of water molecules, followed by subsequent decomposition of the anhydrous complex at higher temperatures.[12] The decomposition of anhydrous lanthanide acetylacetonates generally occurs between 100 and 300°C.[14]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to study other thermal transitions of the complex. The melting point of tris(acetylacetonyl)dysprosium trihydrate is in the range of 125-130°C.[6]

Structural Analysis

-

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the coordination geometry around the dysprosium ion. The dihydrate of this compound has been characterized by X-ray crystallography.[7] The central dysprosium(III) ion is typically coordinated to the oxygen atoms of the three bidentate acetylacetonate ligands and water molecules, resulting in a coordination number of six or higher.[6]

Data Presentation and Visualization

Summary of Key Properties

| Property | Value | Reference |

| Molecular Formula | Dy(C₅H₇O₂)₃·nH₂O | [7] |

| Molar Mass (Anhydrous) | 459.827 g·mol⁻¹ | [7] |

| Appearance | Off-white to yellow powder | [6][10] |

| Melting Point (Trihydrate) | 125-130 °C | [6] |

| Coordination Geometry | Typically octahedral or higher | [6] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and characterization of this compound hydrate.

Molecular Structure Diagram

Caption: Simplified coordination environment of this compound hydrate.

Applications and Future Perspectives

This compound is a versatile compound with a growing number of applications:

-

Precursor for Advanced Materials: It serves as a crucial precursor in the synthesis of dysprosium-containing materials, including high-performance magnets and optical materials.[1]

-

Catalysis: It has been shown to catalyze various organic reactions, such as the addition reaction of norbornene and carbon tetrachloride.[7]

-

Chemical Vapor Deposition (CVD): Its volatility makes it a suitable precursor for the deposition of dysprosium oxide thin films via CVD.[4]

-

Luminescent Materials: The unique luminescent properties of dysprosium complexes are being explored for applications in lighting and display technologies.[2]

The continued development of synthetic methodologies for lanthanide β-diketonates, including mechanochemical and other environmentally sustainable approaches, will further expand the utility of these important compounds.[15]

Conclusion

The preparation of this compound hydrate is a well-established yet fundamentally important procedure in inorganic and materials chemistry. A thorough understanding of the underlying principles of coordination chemistry, coupled with meticulous experimental technique and comprehensive characterization, is paramount for the successful synthesis of this versatile compound. This guide provides the necessary framework for researchers to confidently prepare and utilize this compound hydrate in their scientific endeavors.

References

-

Wikipedia. This compound.

-

Nanoshel. Dysprosium III acetylacetonate Less Price High Purity Worldwide Shipping.

-

ResearchGate. Synthesis, thermogravimetric analysis and enthalpy determination of lanthanide β-diketonates.

-

Vulcanchem. Tris(acetylacetonyl)dysprosium trihydrate.

-

Tennessee Research and Creative Exchange. Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations.

-

QYResearch. Global this compound Market Research Report 2024.

-

CymitQuimica. Dysprosium(III) acetylacetonate hydrate (99.9%-Dy) (REO).

-

Royal Society of Chemistry. Dysprosium(iii) complexes as potential near-white light emitters: a comprehensive study on the influence of coordination environment.

-

University of North Texas. Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and Reactivity.

-

Global Market Monitor. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030.

-

American Elements. This compound.

-

ScienceDirect. Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review.

-

Wikipedia. Lanthanum acetylacetonate.

-

ACS Publications. Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties.

-

ResearchGate. Absorption spectra of the three dysprosium complexes in diluted (2 × 10...).

-

Alfa Chemistry. Dysprosium Complexes.

-

J&K Scientific. Dysprosium(III) acetylacetonate hydrate (99.9%-Dy) (REO).

-

MDPI. Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation.

-

Ereztech. Dysprosium(III) acetylacetonate hydrate.

-

Sciencemadness Discussion Board. Synthesis of Lanthanum(III) acetylacetonate.

-

Royal Society of Chemistry. Structures and magnetic properties of dysprosium complexes: the effect of crystallization temperature.

-

Wikipedia. Metal acetylacetonates.

-

Alfa Chemistry. Dysprosium(III) Complexes With a Square-Antiprism Configuration Featuring Mononuclear Single-Molecule Magnetic Behaviours Based on Different β-diketonate Ligands and Auxiliary Ligands.

-

Google Patents. Procede de preparation de l'acetylacetonate d'un element chimique hydrate ou anhydre.

-

Google Patents. WO2004056737A1 - Process for the preparation of metal acetylacetonates.

Sources

- 1. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030 [qyresearch.in]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. This compound Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2024 [reports.valuates.com]

- 4. americanelements.com [americanelements.com]

- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 6. Tris(acetylacetonyl)dysprosium trihydrate (18716-76-2) for sale [vulcanchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 10. Dysprosium(III) acetylacetonate hydrate (99.9%-Dy) (REO) [cymitquimica.com]

- 11. Dysprosium( iii ) complexes as potential near-white light emitters: a comprehensive study on the influence of coordination environment - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00632E [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. "Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and" by Sai Durga Phani Deepthi Yadav Chappidi [digitalcommons.latech.edu]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS RN: 52605-52-4), a pivotal intermediate in the synthesis of several key psychoactive pharmaceuticals. This document delves into its chemical and physical properties, provides detailed, field-proven synthetic protocols, and discusses its critical role in the manufacturing of antidepressant drugs such as Trazodone. Spectroscopic data for analytical characterization are also presented. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences who require a thorough understanding of this compound's synthesis and application.

Introduction: The Significance of Arylpiperazine Moieties in Neuropharmacology

The arylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutic agents.[1] Its unique structure allows for versatile substitution, leading to a wide array of compounds with affinities for various neurotransmitter receptors.[2] This structural flexibility has been exploited to develop drugs for a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[1][2] 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a prime example of a highly functionalized arylpiperazine that serves as a critical building block in the synthesis of more complex, pharmacologically active molecules.[3] Its primary importance lies in its role as a direct precursor to Trazodone, a well-established antidepressant.[4] Understanding the properties and synthesis of this intermediate is therefore fundamental for chemists and pharmacologists working on the development of new and improved neuropsychiatric drugs.

Physicochemical and Spectroscopic Profile

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a white to off-white crystalline powder.[5] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 52605-52-4 | [3] |

| Molecular Formula | C₁₃H₁₉Cl₃N₂ | [3] |

| Molecular Weight | 309.66 g/mol | [3] |

| Melting Point | 198-203 °C | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water, ethanol, and other polar solvents. Soluble in warm DMSO and warm Methanol. | [5] |

| Purity | ≥ 99% | [5] |

Spectroscopic Characterization

Analytical characterization is paramount for confirming the identity and purity of synthesized intermediates. The following spectroscopic data are characteristic of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

-

¹H NMR: Data available from sources such as Sigma-Aldrich provide the proton NMR spectrum for this compound.[7]

-

¹³C NMR: The carbon-13 NMR spectrum is available for structural elucidation.[6]

-

Infrared (IR) Spectroscopy: The ATR-IR spectrum can be found in spectral databases.[7][8]

-

Mass Spectrometry (MS): Mass spectral data is available for confirmation of the molecular weight and fragmentation pattern.[9]

Synthesis and Manufacturing

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a well-established process. The following section provides a detailed, step-by-step protocol based on common laboratory and industrial practices.

Synthetic Pathway Overview

The synthesis typically involves the N-alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane.

Caption: General synthetic scheme for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[10][11][12]

Materials:

-

1-(3-chlorophenyl)piperazine hydrochloride

-

1-bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium hydroxide in a mixture of water and acetone.

-

Addition of Reactants: To the stirred basic solution, add 1-(3-chlorophenyl)piperazine hydrochloride followed by the dropwise addition of 1-bromo-3-chloropropane at room temperature (25-30°C).[12]

-

Reaction: Stir the resulting mixture vigorously at room temperature for approximately 15-18 hours.[10][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[12]

-

Workup: Upon completion, cease stirring and allow the layers to separate. The organic layer is then separated and concentrated under reduced pressure to yield an oily residue.[10][12]

-

Salt Formation and Purification: The oily product is dissolved in a suitable solvent like acetone, and a solution of hydrochloric acid (e.g., 2M HCl in dioxane or concentrated HCl in water) is added to precipitate the hydrochloride salt.[11][13]

-

Isolation: The precipitated white solid is collected by filtration, washed with a cold solvent (e.g., cold water or acetone), and dried under vacuum to afford 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[10][11]

Applications in Pharmaceutical Synthesis

The primary and most significant application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is as a key intermediate in the synthesis of the antidepressant drug Trazodone.[4]

Synthesis of Trazodone: A Step-by-Step Workflow

The synthesis of Trazodone from this intermediate involves the condensation with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.[14]

Caption: Workflow for the synthesis of Trazodone.

Protocol for Trazodone Synthesis:

-

Reaction Setup: A mixture of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and a base such as sodium carbonate is prepared in a suitable solvent like isopropyl alcohol at room temperature.[14]

-

Addition of Intermediate: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is added to the mixture, optionally with a phase-transfer catalyst like tetrabutylammonium bromide.[14]

-

Reaction: The reaction mixture is heated to reflux (approximately 80-85°C) and stirred for several hours until the reaction is complete, as monitored by TLC.[14]

-

Workup and Isolation: The reaction mixture is cooled, and the product is isolated. This may involve treatment with a base like sodium methoxide followed by filtration to remove inorganic salts.[14] The filtrate containing Trazodone can then be further purified, often by crystallization or by converting it to its hydrochloride salt.[15]

Safety and Handling

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a chemical that requires careful handling in a laboratory or industrial setting. It is classified as an irritant to the eyes, respiratory system, and skin.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a fundamentally important intermediate in medicinal chemistry, particularly in the synthesis of antidepressant drugs. Its well-defined synthesis and clear role in the production of Trazodone underscore its significance in the pharmaceutical industry. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers, enabling a deeper understanding and more efficient utilization of this versatile chemical building block.

References

-

Kumar, B., Kumar, N., Thakur, A., Kumar, V., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729–751. Available at: [Link]

-

Molbase. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

Bentham Science. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]

-

RSC Publishing. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

-

MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

-

ProQuest. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Retrieved from [Link]

-

PubMed. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

-

MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

-

Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR [m.chemicalbook.com]

- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) MS [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. tdcommons.org [tdcommons.org]

- 15. tdcommons.org [tdcommons.org]

- 16. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of Tris(acetylacetonato)dysprosium(III)

An In-depth Technical Guide to the Molecular Weight of Tris(acetylacetonato)dysprosium(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(acetylacetonato)dysprosium(III), often abbreviated as Dy(acac)₃, is a coordination complex with significant applications in materials science, catalysis, and emerging biomedical technologies. Its utility as a precursor for luminescent materials, a component in single-molecule magnets, and a potential catalyst hinges on its precise chemical and physical properties.[1][2][3] A foundational parameter for any quantitative application—from stoichiometric calculations in synthesis to formulation in drug delivery systems—is its molecular weight. This guide provides a detailed examination of the molecular weight of Dy(acac)₃, outlining its calculation from first principles, methods for its experimental verification, and the scientific rationale behind these protocols. We will address both the common anhydrous and hydrated forms of the complex to provide a comprehensive resource for laboratory professionals.

Introduction to Tris(acetylacetonato)dysprosium(III)

Tris(acetylacetonato)dysprosium(III) is a lanthanide-containing compound where a central dysprosium ion, in its +3 oxidation state, is chelated by three acetylacetonate (acac) ligands. The acac ligand is the conjugate base of acetylacetone (2,4-pentanedione). This compound is part of a larger family of metal acetylacetonates, which are widely studied for their diverse chemical properties and structural features.[4]

Nomenclature and Identification:

-

Systematic IUPAC Name: Tris[(Z)-4-oxopent-2-en-2-olato-κ²O,O′]dysprosium(III)[5]

-

Common Synonyms: Dysprosium(III) acetylacetonate, Tris(2,4-pentanedionato)dysprosium(III), Dy(acac)₃[4][5]

-

CAS Numbers:

The compound typically appears as an off-white or yellow crystalline powder.[5][6] While the anhydrous form is stable in dry atmospheres, it readily forms hydrates in the presence of moisture.[5] Understanding the hydration state is critical, as it directly impacts the molecular weight and, consequently, all mass-based calculations.

Molecular Structure and Composition

The core of Dy(acac)₃ consists of a central dysprosium(III) ion. Each acetylacetonate ligand acts as a bidentate ligand, binding to the dysprosium ion through its two oxygen atoms.[4] This chelation forms a stable, six-coordinate octahedral or near-octahedral geometry around the central metal ion in the anhydrous form.

In aqueous or humid environments, water molecules can coordinate to the central Dy(III) ion, expanding its coordination sphere. The dihydrate and trihydrate are common forms, where water molecules occupy additional coordination sites.[3][4] This coordination variability is a hallmark of lanthanide chemistry and a primary reason why experimental verification of the material's hydration state is essential.

Caption: 2D representation of the coordination in Tris(acetylacetonato)dysprosium(III).

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. For accurate calculations, it is imperative to use the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC), which account for natural isotopic abundances.[7]

Anhydrous Tris(acetylacetonato)dysprosium(III)

The chemical formula for the anhydrous complex is C₁₅H₂₁DyO₆ .[5][6]

The calculation is broken down as follows:

| Element | Symbol | Standard Atomic Weight ( g/mol ) | Atom Count | Total Contribution ( g/mol ) |

| Dysprosium | Dy | 162.500[8][9] | 1 | 162.500 |

| Carbon | C | 12.011[10][11] | 15 | 180.165 |

| Hydrogen | H | 1.008[12] | 21 | 21.168 |

| Oxygen | O | 15.999[13][14] | 6 | 95.994 |

| Total | 459.827 |

The calculated molecular weight of anhydrous Dy(acac)₃ is 459.83 g/mol , which aligns with values provided by major chemical suppliers and databases.[5][6][15]

Tris(acetylacetonato)dysprosium(III) Trihydrate

The chemical formula for the trihydrate form is Dy(C₅H₇O₂)₃·3H₂O or C₁₅H₂₇DyO₉ .[4] The calculation includes the addition of three water molecules to the anhydrous formula.

The calculation is as follows:

| Element | Symbol | Standard Atomic Weight ( g/mol ) | Atom Count | Total Contribution ( g/mol ) |

| Dysprosium | Dy | 162.500[8][9] | 1 | 162.500 |

| Carbon | C | 12.011[10][11] | 15 | 180.165 |

| Hydrogen | H | 1.008[12] | 27 (21 + 6) | 27.216 |

| Oxygen | O | 15.999[13][14] | 9 (6 + 3) | 143.991 |

| Total | 513.872 |

Alternatively, one can add the molecular weight of three water molecules (3 x 18.015 g/mol = 54.045 g/mol ) to the anhydrous molecular weight: 459.827 g/mol + 54.045 g/mol = 513.872 g/mol .

Experimental Verification of Molecular Weight

Causality: While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. It serves to:

-

Confirm Chemical Identity: Ensuring the synthesized or purchased material is indeed the target compound.

-

Assess Purity: Identifying the presence of impurities, such as residual solvents or starting materials.

-

Determine Hydration State: Quantifying the number of coordinated or lattice water molecules, which is crucial for accurate molar calculations.

Two primary techniques for this validation are Mass Spectrometry and Elemental Analysis.

Caption: Workflow for the experimental verification of molecular weight.

Protocol: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion [M]⁺, the m/z value corresponds directly to the molecular mass.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Dy(acac)₃.

-

Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of ~0.1 mg/mL. The choice of solvent is critical to ensure solubility without causing ligand dissociation.

-

-

Instrumentation & Ionization:

-

Technique: Electrospray Ionization (ESI) is preferred for coordination complexes as it is a "soft" ionization technique that minimizes fragmentation.

-

Mode: Operate in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

-

Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 400-600 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. For anhydrous Dy(acac)₃, expect a peak cluster around m/z = 460, corresponding to [C₁₅H₂₁DyO₆+H]⁺.

-

Trustworthiness Check: The observed isotopic pattern of the peak cluster must match the theoretical pattern calculated based on the natural abundances of Dy, C, O, and H isotopes. This is a powerful self-validating feature of high-resolution MS.

-

Protocol: Elemental Analysis

Principle: Elemental analysis involves the complete combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂). The amounts of these gases are precisely measured to determine the mass percentages of C, H, and N in the original sample.

Methodology:

-

Sample Preparation:

-

Ensure the sample is meticulously dried under vacuum to remove any adsorbed solvent or moisture that is not part of the coordination sphere. This step is critical for distinguishing between anhydrous and hydrated forms.

-

Accurately weigh 2-3 mg of the dried sample into a tin capsule.

-

-

Instrumentation:

-

Use a calibrated CHN Elemental Analyzer.

-

-

Analysis:

-

The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere.

-

The resulting gases are separated by gas chromatography and quantified by a thermal conductivity detector.

-

-

Data Analysis:

-

Self-Validation: The instrument is calibrated with a known standard (e.g., acetanilide). The analysis of the unknown sample is only considered trustworthy if the standard gives results within an acceptable tolerance (typically ±0.3%).

-

Compare the experimentally determined percentages of C and H with the theoretical values.

-

| Compound Form | Theoretical %C | Theoretical %H |

| Anhydrous (C₁₅H₂₁DyO₆) | 39.18% | 4.60% |

| Trihydrate (C₁₅H₂₇DyO₉) | 35.05% | 5.30% |

A significant deviation from the theoretical values can indicate impurities or an incorrect assumption about the hydration state.

Significance in Research and Development

An accurate molecular weight is not merely an academic detail; it is a prerequisite for reliable and reproducible science.

-

Chemical Synthesis: In reactions where Dy(acac)₃ is used as a precursor, such as in the synthesis of heterometallic complexes or advanced materials, stoichiometric calculations rely directly on its molar mass.[16] An error in molecular weight due to unaccounted-for water molecules can lead to incorrect molar ratios, resulting in failed reactions or products with unintended properties.

-

Catalysis: When used as a catalyst, the catalyst loading is often specified in mole percent (mol%).[17][18] Using an incorrect molecular weight will lead to improper catalyst loading, affecting reaction kinetics, yield, and selectivity.

-